REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[CH3:10][O:11][C:12]1[CH:18]=[CH:17][C:15]([NH2:16])=[CH:14][CH:13]=1.O>C1(C)C=CC=CC=1>[CH3:10][O:11][C:12]1[CH:18]=[CH:17][C:15]([NH:16][CH2:4][C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=2[Cl:1])=[CH:14][CH:13]=1
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Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=CC=C1
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Name
|
|
Quantity
|
61.5 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
750 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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45 (± 5) °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
collected (ca. 1 hour)
|
Duration
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1 h
|
Type
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CUSTOM
|
Details
|
The toluene was evaporated in vacuo
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Type
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DISSOLUTION
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Details
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the residue was dissolved in methanol (1.5 l.)
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Type
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ADDITION
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Details
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The methanolic solution was treated at room temperature with sodium borohydride (60 g.)
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Type
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ADDITION
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Details
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added portionwise so that, with gentle cooling
|
Type
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TEMPERATURE
|
Details
|
The solution was then refluxed for 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
diluted with water (1.5 l.)
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture extracted with ether (3 × 200ml.)
|
Type
|
WASH
|
Details
|
The combined ethereal extracts were washed with water (2 × 100 ml.)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (K2CO3)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)NCC1=C(C=CC=C1)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |